C3-005
Description
Overview of Diverse Research Contexts for 'C3' Designated Compounds and Analogs
The term 'C3' is applied in several distinct contexts within scientific research, each with a precise meaning. Understanding these differences is crucial for accurately interpreting research findings.
Positional Designation in Chemical Structures: In organic chemistry, 'C3' frequently refers to the third carbon atom in a molecular structure. This notation is fundamental for describing the specific location of functional groups or substituents. For instance, research into C3-substituted indole (B1671886) derivatives explores how modifying this position can alter a molecule's biological activity. mdpi.com Similarly, studies on taxane (B156437) derivatives for cancer treatment analyze the effects of modifications at the C3' position on their efficacy against resistant cancer cells. nih.gov
Molecular Symmetry: The 'C3' designation is also used to describe molecules that possess a three-fold rotational symmetry axis, known as C3-symmetric molecules. These compounds have a structural moiety that repeats three times around a central point. researchgate.net Due to their unique geometry, C3-symmetric molecules are extensively researched and have found applications as catalysts, ligands in asymmetric synthesis, and building blocks for advanced materials like metal-organic frameworks (MOFs). researchgate.netnih.govrsc.org
Biological Macromolecules: In immunology and biochemistry, C3 can refer to Complement Component C3, the most abundant protein of the complement system. nih.gov This C3 is a large, complex biomolecule central to the innate immune response, and its study is critical for understanding inflammatory and autoimmune diseases. nih.gov Its activation and cleavage are pivotal events in the pathways that protect against pathogens. nih.gov
Research and Sample Identifiers: Beyond chemical and biological definitions, 'C3' is sometimes used as a simple identifier for different samples or varieties in a study. For example, in a study on the essential oils of Camphora officinarum, the designations C1, C2, and C3 were used to label three different varieties of the plant being analyzed. mdpi.com
The following table summarizes the varied uses of the 'C3' notation in scientific research.
| Designation Context | Description | Field of Study | Example(s) |
| Specific Compound | A unique identifier for a particular molecule. | Medicinal Chemistry, Microbiology | C3-005 (an antimicrobial agent). researchgate.net |
| Positional Isomerism | Refers to the third carbon atom in a molecular scaffold. | Organic Chemistry, Medicinal Chemistry | C3-substituted indoles, C3' position on taxanes. mdpi.comnih.gov |
| Molecular Symmetry | Describes molecules with a three-fold rotational symmetry axis. | Chemistry, Materials Science | C3-symmetric building blocks for polymers and frameworks. researchgate.netrsc.org |
| Biomolecule Name | The name of a specific protein or large biological molecule. | Immunology, Biochemistry | Complement Component C3. nih.gov |
| Sample Identifier | A label for an experimental group or sample variety. | Botany, Natural Product Chemistry | C3 variety of Camphora officinarum. mdpi.com |
Significance of Investigating Multifaceted Chemical Entities in Biomedical Science
The investigation of multifaceted chemical entities is a cornerstone of modern biomedical science, driving the discovery of new therapeutics and diagnostic tools. The challenge of multidrug-resistant infections, for example, has spurred the search for novel antimicrobials like this compound that utilize new mechanisms of action. researchgate.net The World Health Organization has highlighted the urgent need for such drugs to combat priority pathogens like S. pneumoniae. researchgate.net
One of the primary strategies for developing new bioactive compounds is the creation of hybrid molecules, which combine different chemical fragments to enhance biological activity. mdpi.com The systematic modification of specific positions on a chemical scaffold, such as the C3 position in indole rings, allows researchers to fine-tune the properties of a molecule to improve its therapeutic potential. mdpi.com This approach is vital for overcoming challenges like drug resistance in cancer cells. nih.gov
Properties
Molecular Formula |
C20H11Cl2NO5S |
|---|---|
Molecular Weight |
448.27 |
IUPAC Name |
2-(4-((3,4-Dichlorophenyl)thio)-3-nitrobenzoyl)benzoic acid |
InChI |
InChI=1S/C20H11Cl2NO5S/c21-15-7-6-12(10-16(15)22)29-18-8-5-11(9-17(18)23(27)28)19(24)13-3-1-2-4-14(13)20(25)26/h1-10H,(H,25,26) |
InChI Key |
GCYDMQIFMKELNV-UHFFFAOYSA-N |
SMILES |
O=C(O)C1=CC=CC=C1C(C2=CC=C(SC3=CC=C(Cl)C(Cl)=C3)C([N+]([O-])=O)=C2)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
C3-005; C3 005; C3005 |
Origin of Product |
United States |
Complement Component C3: a Central Molecule in Innate Immunity and Beyond
Historical Perspectives and Discovery of Complement C3 in Immunobiology
The journey to understanding Complement Component C3 (C3) is rooted in the early explorations of the immune system. At the turn of the 20th century, scientists, including Jules Bordet, discovered a heat-labile component in normal plasma that "complemented" the ability of antibodies to kill bacteria. immunology.org This collection of proteins was termed the complement system. immunology.orgnih.gov Initially, the focus was on its role as an effector arm of the antibody response. nih.gov
Early studies established that complement activation was a sequential, cascade-like process. lambris.com It was initially believed that what was called "C3" was a single entity. However, through improved protein separation techniques like chromatography, it was revealed in the mid-20th century that the activity attributed to C3 was, in fact, the result of six separate proteins: C3, C5, C6, C7, C8, and C9. lambris.com The components were originally named in their order of discovery, not their sequence of activation in the complement cascade. nih.gov This was later rectified by the WHO Committee in 1968, which established the modern nomenclature based on the activation sequence: C1, C4, C2, C3, and so on. nih.gov
C3 was identified as the most abundant complement protein in serum and recognized as a central molecule where all three pathways of complement activation converge. lambris.comcreative-biolabs.comresearchgate.net Its pivotal role in opsonization, inflammation, and cell lysis cemented its importance as a bridge between the innate and adaptive immune systems. lambris.comnih.gov The discovery that C3 is evolutionarily ancient, with C3-like proteins identified in primitive organisms, underscored its fundamental role in host defense long before the appearance of immunoglobulins. lambris.comnih.govresearchgate.net
Molecular Architecture and Conformational Dynamics of C3
Complement C3 is a large glycoprotein, the most abundant of the complement proteins in the blood, with a serum concentration of about 1.2 mg/mL. lambris.comcreative-biolabs.com It is synthesized as a single precursor polypeptide chain that undergoes post-translational modification to form its mature structure. creative-biolabs.com The mature protein is composed of two covalently linked polypeptide chains, the α-chain (~110-115 kDa) and the β-chain (~75 kDa), connected by a single disulfide bond. lambris.comcreative-biolabs.comwikipedia.org
The three-dimensional structure of C3 is complex and highly flexible, consisting of 13 distinct domains organized into a shape that allows for significant conformational changes upon activation. wikipedia.orgdrugbank.comresearchgate.net The β-chain is encoded by the first 16 exons of the C3 gene and comprises macroglobulin (MG) domains MG1-6α and a linking region. researchgate.net The α-chain is encoded by the subsequent 25 exons and includes domains MG6β-8, CUB (Complement C1r/C1s, Uegf, Bmp1), C345c, an anchor region, the thioester-containing domain (TED), and the anaphylatoxin (ANA or C3a) domain. researchgate.net C3 also contains two primary N-linked glycosylation sites, which contribute about 1.5% of its molecular weight. wikipedia.org
Structural Basis for C3 Activation and Thioester Formation
A unique and critical feature of C3 is a highly reactive internal thioester bond, located within the TED of the α-chain. wikipedia.orgpnas.org This bond is formed post-translationally between the side chains of a cysteine (Cys) and a glutamine (Gln) residue. researchgate.net In its native, inactive state, this thioester bond is protected from the aqueous environment, sequestered within a hydrophobic pocket at the interface of the TED and the MG8 domain. pnas.orgresearchgate.net
Activation of C3 by a C3 convertase involves the cleavage of the α-chain, which releases the small C3a fragment and generates the larger C3b fragment. creative-biolabs.compnas.org This proteolytic event triggers a dramatic conformational change. researchgate.net The TED, which is part of the C3b fragment, moves approximately 100 Å from its original position. pnas.org This movement exposes the previously shielded thioester bond, making it highly susceptible to nucleophilic attack. pnas.orgresearchgate.netnih.gov The now-exposed and metastable thioester can covalently attach to nearby surfaces, such as pathogens or immune complexes, that possess hydroxyl or amino groups. wikipedia.orgnih.gov This covalent attachment is a pivotal step, effectively "tagging" the target for destruction by the immune system. If the thioester does not find a suitable surface, it is rapidly hydrolyzed by water, inactivating the C3b molecule in the fluid phase. pnas.orgnih.gov
Conformational Changes Driving C3 Convertase Formation
The cleavage of C3 to C3b is not just about exposing the thioester; it also induces profound structural rearrangements that are essential for the next stage of the complement cascade: the formation of the C5 convertase and the amplification of the response. pnas.org In native C3, the anaphylatoxin (ANA) domain acts as a stopper, preventing major rearrangements. pnas.org Upon its release as C3a, the newly formed N-terminus of the C3b α-chain (the α'NT segment) is free to move. researchgate.netpnas.org
This triggers a cascade of domain movements. Crystal structures of C3 and its cleavage product C3c (a further breakdown product of C3b) reveal significant rearrangements in the MG3, MG7, and MG8 domains, and a reorientation of the C345c domain. researchgate.netpnas.org These changes expose new binding sites on the C3b molecule that are absent in native C3. lambris.com These newly available sites allow C3b to interact with other complement components, such as Factor B (in the alternative pathway) or the existing C4b2a complex (in the classical and lectin pathways), to form the C5 convertase. lambris.compnas.org The structural transition from C3 to surface-bound C3b is therefore the critical switch that propagates the complement cascade, leading to the formation of enzyme complexes that cleave C5 and initiate the terminal pathway. pnas.orgresearchgate.net
Mechanistic Investigations of C3 Activation Pathways
The activation of C3 is the central event of the complement system, where the three main pathways—classical, lectin, and alternative—converge. lambris.comresearchgate.netcreative-biolabs.com The key enzymes responsible for cleaving C3 are known as C3 convertases. creative-biolabs.comcreative-biolabs.com While the alternative pathway generates its own distinct C3 convertase (C3bBb), the classical and lectin pathways produce a homologous enzyme (C4b2a). nih.govcreative-biolabs.comwikipedia.org
Classical Pathway Intersections at C3
The classical pathway is typically initiated by the binding of the C1 complex to antigen-antibody complexes, specifically those involving IgM or certain subclasses of IgG. wikipedia.orgmicrobenotes.comsvarlifescience.com This binding triggers a conformational change in C1, activating its protease subunits, C1r and C1s. microbenotes.comsvarlifescience.com
Activated C1s then acts on the next components in the cascade, C4 and C2. nih.gov
C4 Cleavage: C1s cleaves C4 into C4a and C4b. microbenotes.com C4b contains a reactive thioester bond, similar to C3, allowing it to covalently attach to the target surface near the C1 complex. nih.gov
C2 Cleavage: Surface-bound C4b then binds C2. This C4bC2 complex allows C1s to cleave C2 into C2a and C2b. microbenotes.comnih.gov
C3 Convertase Formation: The larger fragment, C2a, remains bound to C4b, forming the C4b2a complex. youtube.com This complex is the C3 convertase of the classical pathway. wikipedia.orgsvarlifescience.com
C3 Cleavage: The C4b2a enzyme cleaves C3 into C3a (an anaphylatoxin) and C3b. researchgate.netmicrobenotes.com This cleavage is the point of convergence, where the classical pathway's initial steps culminate in the activation of the central C3 molecule. researchgate.net The generated C3b can then opsonize pathogens or participate in forming the C5 convertase (C4b2a3b). researchgate.netsvarlifescience.com
Lectin Pathway Convergence at C3
The lectin pathway provides an antibody-independent mechanism for complement activation, crucial for early immune responses. creative-biolabs.com It is initiated by pattern recognition molecules, such as Mannose-Binding Lectin (MBL) or ficolins, which bind to specific carbohydrate patterns on the surfaces of a wide range of pathogens. creative-biolabs.commicrobenotes.com
The activation cascade of the lectin pathway mirrors that of the classical pathway, converging at the formation of the same C3 convertase. microbenotes.com
MASP Activation: Upon MBL or ficolin binding to a pathogen, associated serine proteases (MASPs), primarily MASP-1 and MASP-2, become activated. microbenotes.comnih.gov
C4 and C2 Cleavage: Activated MASP-2 is functionally homologous to C1s and performs the same enzymatic steps. It cleaves C4 into C4a and C4b, and then cleaves C2 (after it binds to C4b) into C2a and C2b. nih.govcreative-biolabs.comnih.gov
C3 Convertase Formation and C3 Cleavage: As in the classical pathway, the resulting C4b2a complex serves as the C3 convertase. creative-biolabs.commicrobenotes.com This enzyme then cleaves C3 into C3a and C3b, thus linking the lectin recognition pathway to the central effector functions of the complement system. researchgate.netmicrobenotes.com
Therefore, both the classical and lectin pathways, though initiated by different recognition molecules, follow a common sequence of events that converge on the formation of the C4b2a C3 convertase, which in turn activates C3. researchgate.net
Alternative Pathway Amplification and Regulation via C3
The alternative pathway (AP) of the complement system operates as a continuously active surveillance mechanism, characterized by the spontaneous low-level hydrolysis of C3 to C3(H₂O). This "tick-over" process initiates the formation of a fluid-phase C3 convertase, C3(H₂O)Bb, which cleaves more C3 into C3a and C3b. nih.govcreative-biolabs.comcreative-biolabs.com This initiates a potent amplification loop, a critical feature of the AP's ability to rapidly respond to threats. assaygenie.com
Amplification Loop:
The C3b fragment generated can covalently attach to nearby surfaces. Surface-bound C3b binds Factor B, which is then cleaved by Factor D to form the surface-bound C3 convertase, C3bBb. creative-biolabs.comsinobiological.com This enzyme cleaves additional C3 molecules, leading to an exponential increase in C3b deposition on the activating surface. assaygenie.com This amplification is a central element of all complement pathways. nih.gov
Regulation of Amplification:
To prevent damage to host tissues from this powerful amplification cascade, a sophisticated system of regulation is in place. Key regulatory proteins control the formation and activity of the C3 convertase.
Factor H (FH): This is a primary fluid-phase regulator of the alternative pathway. nih.gov Factor H competes with Factor B for binding to C3b, thereby inhibiting the formation of the C3 convertase. creative-biolabs.comcreative-biolabs.com It also accelerates the decay of pre-formed C3bBb complexes by displacing Bb. nih.govfrontiersin.orgnih.gov Furthermore, Factor H acts as a cofactor for Factor I, a serine protease that cleaves C3b into its inactive form, iC3b. creative-biolabs.comfrontiersin.orgnih.gov This prevents the reassembly of the C3 convertase. creative-biolabs.com
Factor I (FI): As mentioned, Factor I is a crucial enzyme that proteolytically inactivates C3b, thereby downregulating the amplification loop. creative-biolabs.com Its activity is dependent on cofactor proteins like Factor H.
Properdin: In contrast to the inhibitory roles of Factor H and Factor I, properdin is the only known positive regulator of the alternative pathway. nih.govresearchgate.net It stabilizes the C3bBb convertase, extending its half-life by up to 10-fold. researchgate.netpnas.org Properdin can also promote the association of C3b with Factor B, facilitating the assembly of the C3 convertase. nih.govresearchgate.net Some studies suggest that properdin can also initiate AP activity by binding to surfaces and recruiting C3b. nih.govfrontiersin.orgresearchgate.net
The balance between the stabilizing effects of properdin and the inhibitory actions of Factor H and Factor I determines the extent of AP amplification. frontiersin.org Dysregulation of this balance can lead to excessive complement activation and is associated with various inflammatory and autoimmune diseases. nih.govnih.gov
| Regulatory Protein | Function in Alternative Pathway | Effect on C3 Convertase (C3bBb) |
| Factor H | Negative Regulator | Competes with Factor B for C3b binding; Accelerates decay; Cofactor for Factor I-mediated cleavage of C3b |
| Factor I | Negative Regulator | Proteolytically inactivates C3b (with cofactors) |
| Properdin | Positive Regulator | Stabilizes the complex, extending its half-life; Promotes assembly |
Molecular Interactions and Modulators of C3 Activity
The function of Complement Component C3 and its activation fragment C3b is intricately controlled through a network of molecular interactions with various proteins and inhibitors. These interactions are crucial for both the propagation of the complement cascade and its regulation to prevent damage to host tissues.
Protein-Protein Interactions Involving C3b
The C3b fragment, generated upon C3 activation, is a central hub for protein-protein interactions within the complement system. A key interaction is with Factor B , which, in the presence of magnesium ions, leads to the formation of the C3bB pro-convertase. frontiersin.org This complex is then cleaved by Factor D to form the active C3 convertase, C3bBb. sinobiological.com
Regulation of C3b activity is mediated by interactions with several inhibitory proteins. Factor H is a major regulator, binding to C3b at multiple sites. nih.gov This interaction is critical for Factor H's dual functions: accelerating the decay of the C3 convertase and acting as a cofactor for the Factor I -mediated cleavage of C3b to iC3b. nih.govfrontiersin.org
Properdin is a positive regulator that binds to and stabilizes the C3bBb complex, thereby enhancing complement activation. nih.govresearchgate.net It has a higher affinity for the C3bBb and C3bB complexes than for C3b alone. nih.gov
Other proteins that interact with C3b include complement receptors on the surface of various cells, such as Complement Receptor 1 (CR1) and Complement Receptor 3 (CR3) . These interactions are vital for processes like phagocytosis and immune cell activation.
| Interacting Protein | Function of Interaction with C3b |
| Factor B | Forms the C3 pro-convertase (C3bB) |
| Factor D | Cleaves Factor B within the C3bB complex to form the active C3 convertase (C3bBb) |
| Factor H | Regulates C3b activity by accelerating convertase decay and acting as a cofactor for Factor I |
| Factor I | Proteolytically inactivates C3b to iC3b |
| Properdin | Stabilizes the C3 convertase (C3bBb), enhancing its activity |
| Complement Receptor 1 (CR1) | Binds C3b, mediating phagocytosis and clearance of immune complexes |
| Complement Receptor 3 (CR3) | Binds iC3b, mediating phagocytosis and cell adhesion |
Modulation by Peptidic Inhibitors (e.g., Compstatin Analogs)
Compstatin is a cyclic peptide that specifically binds to C3 and inhibits its cleavage by the C3 convertases of all three complement pathways. This binding prevents the generation of C3a and C3b, thereby blocking the downstream effects of complement activation.
Numerous analogs of compstatin have been developed to improve its inhibitory activity, stability, and pharmacokinetic properties. These modifications often involve substitutions of specific amino acids within the peptide sequence. Research has shown that certain modifications can significantly enhance the binding affinity of compstatin for C3, leading to more potent inhibition of complement activation.
The development of these peptidic inhibitors has provided valuable tools for studying the role of C3 in various diseases and has opened up therapeutic possibilities for a range of complement-mediated disorders.
Interactions with Biological Surfaces and Pathogen Recognition
The alternative pathway of complement can be activated on a wide variety of biological surfaces, including those of bacteria, fungi, viruses, and altered host cells. The ability of a surface to activate the alternative pathway depends on the balance of activating and inhibitory molecules present.
Pathogen surfaces often lack the regulatory proteins, such as Factor H, that are present on host cells. This allows for the deposition and amplification of C3b on the pathogen surface, leading to opsonization (tagging for phagocytosis) and the formation of the membrane attack complex (MAC), which can directly lyse some pathogens.
Properdin can also play a role in pathogen recognition by binding directly to microbial surfaces and initiating the assembly of the alternative pathway C3 convertase. frontiersin.org For instance, properdin has been shown to bind to the lipopolysaccharide (LPS) of certain bacteria. frontiersin.org
Intracellular C3 Interactions and Signaling
While complement is traditionally viewed as an extracellular system, recent evidence suggests that C3 can also have intracellular functions. The presence of intracellular C3 has been detected in various cell types, including lymphocytes and epithelial cells.
Intracellular C3 can be activated by cellular proteases, such as cathepsins, leading to the generation of C3a and C3b. These intracellular activation products can then interact with intracellular signaling molecules and receptors. For example, intracellular C3a can engage the C3a receptor on intracellular membranes, leading to the activation of signaling pathways that can influence cellular metabolism and immune responses.
The study of intracellular C3, often referred to as the "complosome," is a rapidly evolving field. It is becoming increasingly clear that the intracellular actions of C3 play a significant role in cellular homeostasis and the immune response.
Preclinical Models for Studying C3-Mediated Pathophysiology
A variety of preclinical models have been instrumental in elucidating the role of Complement Component C3 in the pathophysiology of numerous diseases. These models, primarily involving genetically modified mice, have allowed researchers to dissect the contribution of C3 and the alternative pathway to disease processes and to test the efficacy of C3-targeted therapies.
Genetically Modified Mouse Models:
C3 Knockout (C3⁻/⁻) Mice: These mice lack the C3 gene and are therefore unable to produce the C3 protein. They have been fundamental in demonstrating the critical role of C3 in immunity and disease. C3⁻/⁻ mice are highly susceptible to infections with encapsulated bacteria, highlighting the importance of C3-mediated opsonization and phagocytosis. They have also been used to show the involvement of C3 in models of autoimmune diseases, such as lupus and arthritis, as well as in ischemia-reperfusion injury and age-related macular degeneration.
Factor B Knockout (FB⁻/⁻) Mice: These mice lack Factor B and are therefore deficient in the alternative pathway of complement activation. They have been crucial in distinguishing the roles of the alternative pathway from the classical and lectin pathways. FB⁻/⁻ mice have been used to demonstrate the importance of the alternative pathway in various inflammatory conditions.
Factor D Knockout (FD⁻/⁻) Mice: Similar to FB⁻/⁻ mice, mice lacking Factor D have a non-functional alternative pathway. These models have further solidified the understanding of the alternative pathway's contribution to various pathologies.
Properdin Deficient (P⁻/⁻) Mice: The absence of the positive regulator properdin in these mice leads to a less efficient alternative pathway. These models have been valuable in studying the specific role of properdin in complement activation and its contribution to disease.
Factor H Deficient (FH⁻/⁻) Mice: Mice lacking the key negative regulator Factor H exhibit uncontrolled alternative pathway activation. This leads to spontaneous C3 consumption and the development of renal disease, providing a valuable model for studying complement-mediated kidney diseases like C3 glomerulopathy.
Disease-Specific Models:
In addition to these fundamental models of complement deficiency, numerous disease-specific preclinical models have been employed to study the role of C3. For example, in models of age-related macular degeneration (AMD) , polymorphisms in the Factor H gene are strongly associated with disease risk. Mouse models carrying these risk variants have been developed to investigate the mechanisms by which complement dysregulation contributes to AMD pathology.
In models of ischemia-reperfusion injury , which occurs when blood supply is restored to a tissue after a period of ischemia, complement activation, particularly through the alternative pathway, is a major contributor to tissue damage. C3-deficient mice have shown significant protection in models of myocardial and renal ischemia-reperfusion injury.
Models of autoimmune diseases , such as systemic lupus erythematosus and rheumatoid arthritis, have also benefited from the use of complement-deficient mice. These models have demonstrated the complex role of C3 in both the initiation and progression of autoimmune pathology.
In Vitro Cellular Models for C3 Activity Elucidation
The study of complement component C3's multifaceted activities has been significantly advanced by a variety of in vitro cellular models. These systems allow for controlled investigation into the molecular mechanisms of C3 activation, regulation, and its effects on cellular behavior. Human neuroblastoma cell lines, including IMR32, SKNSH, SH-SY5Y, and KELLY, have been instrumental in demonstrating that neuronal cells can be a local source of complement proteins. oup.com In vitro studies with these cell lines have shown constitutive production of C3 and its regulatory proteins, with secreted proteins being structurally similar to their serum counterparts. oup.com Functional assays on C3 produced by SKNSH cells confirmed its hemolytic activity, comparable to that of fresh normal serum. oup.com
Another key model is the xenoantibody-mediated complement-dependent cytotoxicity (CDC) assay, which often utilizes an immortalized porcine aortic endothelial cell line (iPEC) as the target. nih.gov This model is effective for evaluating the inhibitory activity of C3-targeting drug candidates. nih.gov For instance, the peptidic C3 inhibitor Cp40 was shown to dose-dependently inhibit CDC against iPECs by preventing the deposition of C3 fragments and the C5b-9 membrane attack complex on the cell surface. nih.gov Furthermore, to investigate the role of intracellular complement, or the "complosome," researchers have used serum-free cultures of pulmonary artery fibroblasts. jci.org This approach avoids the influence of exogenous serum complement and has revealed that these fibroblasts upregulate C3, contributing to metabolic and proinflammatory reprogramming in conditions like pulmonary hypertension. jci.org
Table 1: In Vitro Cellular Models for C3 Research
| Cell Model | Application | Key Findings |
|---|---|---|
| Human Neuroblastoma Cell Lines (e.g., SKNSH) | Investigating local complement synthesis in the CNS. oup.com | Neuronal cells can produce a complete and functional complement system, including C3. oup.com |
| Immortalized Porcine Aortic Endothelial Cells (iPEC) | Evaluating C3 inhibitors in complement-dependent cytotoxicity (CDC) assays. nih.gov | Provides a reliable method to test the efficacy of complement-inhibiting drugs. nih.gov |
| Human/Bovine Pulmonary Artery Fibroblasts (serum-free) | Studying the role of the intracellular complement system ("complosome"). jci.org | Revealed upregulation of intracellular C3 in pulmonary hypertension, driving inflammation and metabolic changes. jci.org |
Animal Models in Complement Research (non-human, non-clinical)
Animal models are indispensable for the preclinical evaluation of C3-targeted therapeutics and for understanding the in vivo consequences of C3 activity and deficiency in various physiological and pathological contexts. These models bridge the gap between in vitro findings and clinical applications, although inter-species differences necessitate careful model selection and data interpretation. nih.gov
Rodent Models of C3-Related Conditions
Rodent models have been foundational in complement research. The development of C3 knockout (C3-/-) mice has been crucial for demonstrating the protective effects of C3 deficiency in models of acute inflammation and tissue injury, such as ischemia-reperfusion injury and neurotrauma. nih.gov These mice have also been used to study C3's role in emotional behaviors, showing that C3 deficiency leads to a selective increase in conditioned (learned) fear. ukdri.ac.uk In a model of Niemann-Pick C disease, genetic ablation of C3 in mice was found to temporarily reduce liver damage by decreasing the presence of hepatic CD68-positive cells and preventing a rise in blood transaminase levels. mdpi.com
To overcome the species-specificity limitations of many C3 inhibitors, which often target human or primate C3, humanized rodent models have been developed. nih.govresearchgate.net A humanized C3 rat, created using CRISPR/Cas9 technology to express human C3 instead of rat C3, provides a valuable tool for in vivo efficacy testing of primate-specific C3 inhibitors like compstatin. nih.govresearchgate.net This model is particularly advantageous as it does not exhibit the spontaneous complement activation and renal complications seen in earlier humanized C3 mouse models. nih.govresearchgate.net Rodent models have also been pivotal in ophthalmology research; in a laser-induced choroidal neovascularization (CNV) model of wet age-related macular degeneration (AMD), both genetic ablation of C3 and pharmacological inhibition with an anti-C3 antibody resulted in reduced vascular leakage. arvojournals.org
Table 2: Key Rodent Models in C3 Research
| Model | Type | Application | Key Findings |
|---|---|---|---|
| C3 Knockout (C3-/-) Mouse | Gene Knockout | Studying C3's role in infection, inflammation, and neurobiology. nih.govukdri.ac.ukscienceopen.com | C3 is required for protection against influenza infection but its absence can be protective in acute kidney injury and neurotrauma. nih.govscienceopen.com |
| Humanized C3 (hC3 KI) Rat | Gene Knock-in | Preclinical evaluation of human/primate-specific C3 inhibitors. nih.govresearchgate.net | Provides a stable model to test C3-targeted drugs without the complications seen in humanized mice. nih.govresearchgate.net |
| Laser-Induced CNV Mouse | Disease Model (AMD) | Investigating the role of C3 in neovascular AMD. arvojournals.org | C3 inhibition reduces vascular leakage, suggesting therapeutic potential for neovascular AMD. arvojournals.org |
| Niemann-Pick C (NPC) Mouse with C3 Ablation | Disease Model | Assessing C3's role in the pathophysiology of NPC liver damage. mdpi.com | C3 ablation provides temporary hepato-protection in young NPC mice. mdpi.com |
Non-Human Primate Models for Translational Studies
Non-human primates (NHPs) are critical for translational research due to their close physiological and immunological similarities to humans. Cynomolgus monkeys, for example, serve as a valuable model for studying human diseases and treatments. hycultbiotech.com In a spontaneous type 2 diabetic NHP model, researchers observed extensive sub-retinal pigment epithelium (RPE) drusenoid lesions where C3 and C5b-9 were deposited. arvojournals.org Plasma levels of C3 were significantly elevated in diabetic monkeys with these lesions, implicating complement activation by RPE cells in the early stages of diabetic retinopathy. arvojournals.org
NHP models have been particularly important in transplantation research. A sensitized NHP model of kidney transplantation demonstrated that transient treatment with the C3 inhibitor Cp40 significantly prolonged allograft survival, even when donor-specific antibody levels remained high. nih.govresearchgate.net The study showed that C3 inhibition prevented acute antibody-mediated rejection by inhibiting T and B cell activation and proliferation, thereby reducing tissue injury and complement deposition within the graft. nih.govresearchgate.net These findings highlight the potential of C3-targeted therapies in clinical transplantation. researchgate.net
Table 3: Non-Human Primate Models in C3 Research
| Model | Type | Application | Key Findings |
|---|---|---|---|
| Spontaneous Type 2 Diabetic Cynomolgus Monkey | Disease Model (Diabetic Retinopathy) | Investigating complement's role in early-stage diabetic retinopathy. arvojournals.org | C3 deposition in sub-RPE lesions is linked to hyperglycemia, implicating complement in the disease's pathology. arvojournals.org |
| Sensitized Rhesus Macaque | Translational Model (Kidney Transplant) | Evaluating C3 inhibitors to prevent antibody-mediated rejection. nih.govresearchgate.net | The C3 inhibitor Cp40 prolongs graft survival by reducing complement-mediated injury and modulating T/B cell responses. nih.govresearchgate.net |
Role of C3 in Disease Pathophysiology (Preclinical Insight)
Complement C3 is a central nexus of the immune system, and its dysregulation is a key driver in the pathophysiology of numerous diseases. nih.govnih.gov Preclinical studies have illuminated C3's dual role, acting as both a critical component of host defense and a potent mediator of inflammation and tissue damage. nih.gov
Inflammatory Processes and Tissue Injury
Excessive or inappropriate activation of C3 is a hallmark of many inflammatory and autoimmune conditions. nih.gov Preclinical evidence has firmly implicated C3 and its activation products in promoting tissue injury across various disease models. nih.gov In models of acute kidney injury, such as ischemia-reperfusion, C3 knockout mice are protected from damage, showing reduced neutrophil infiltration. nih.gov Similarly, C3 deficiency is protective against inflammatory tissue damage in models of neurotrauma, including spinal cord injury and intracerebral hemorrhage. nih.govfrontiersin.org
The role of C3 extends to cardiometabolic diseases, where preclinical evidence demonstrates that C3 produced by adipose tissue, along with its cleavage products, contributes to adipose tissue inflammation and insulin resistance. benthamdirect.com In pulmonary hypertension, intracellular C3 activation within vascular fibroblasts drives their reprogramming towards a proinflammatory and metabolically altered state, contributing to the disease's progression. jci.org In transplantation, C3 activation is a key mechanism of antibody-mediated rejection, and its inhibition can prevent graft injury. nih.govresearchgate.net These findings underscore the therapeutic potential of targeting C3 to mitigate inflammation and prevent end-organ damage in a wide range of disorders.
Immune Surveillance and Host Defense Mechanisms
Complement C3 is the central molecule of the complement system, which functions as a rapid and efficient immune surveillance system to discriminate between healthy host tissue and foreign intruders or altered host cells. nih.govlambris.comjohnshopkins.edu Its activation converges the classical, lectin, and alternative pathways, leading to an amplified response that is critical for innate immunity. bio-techne.com The primary role of C3 in host defense is to opsonize pathogens with C3b fragments, marking them for phagocytosis. nih.gov This process is essential for clearing bacteria and other microbes. Individuals with a C3 deficiency are consequently more susceptible to bacterial infections. bio-techne.com
Preclinical studies in C3 knockout mice have confirmed this essential protective role. In a model of sepsis, C3-deficient mice showed an increased bacterial load and a failure to induce critical complement functions like phagocytosis and oxidative burst. nih.gov C3 is also vital for controlling viral infections. In studies using influenza A virus, C3 knockout mice exhibited delayed viral clearance and altered cellular infiltration into the lungs, demonstrating that C3 is a critical host defense mechanism during influenza infection. scienceopen.com Beyond direct pathogen clearance, C3 helps orchestrate the downstream adaptive immune response by facilitating the activation of B and T cells. nih.govnih.gov
Interplay with Coagulation Systems
The complement and coagulation cascades, two ancient serine protease systems, are intricately linked, with significant bidirectional crosstalk. Complement component C3 is a central node in this interaction. Various coagulation factors can directly cleave C3, generating the anaphylatoxin C3a, thereby activating inflammatory pathways independent of the classical, lectin, or alternative complement pathways.
In vitro studies have demonstrated that several key coagulation factors possess C3-cleaving capabilities. Factors Xa (FXa) and plasmin are particularly effective at cleaving C3. researchgate.net Thrombin has also been shown to generate C3a from C3 in a dose- and time-dependent manner. nih.gov This direct activation links the activation of coagulation, such as during thrombosis or trauma, to the generation of potent inflammatory mediators. nih.gov The C3a generated by these coagulation proteases is biologically active, capable of inducing chemotactic responses. nih.gov
This interplay is crucial in the pathophysiology of various diseases. In venous thrombosis, C3 is essential for the activation of platelets and tissue factor (TF), a key initiator of coagulation. nih.govashpublications.org Studies in mouse models of venous thrombosis have shown that C3 deficiency protects against thrombus formation by reducing fibrin deposition and platelet adhesion. nih.govashpublications.org Specifically, certain pathogenic antibodies, like cofactor-independent antiphospholipid antibodies (aPLs), rely on C3 to rapidly activate TF on monocytes, contributing to a prothrombotic state. nih.gov
| Coagulation Factor | Interaction with C3 | Outcome | Reference |
|---|---|---|---|
| Thrombin | Direct cleavage of C3 | Generation of biologically active C3a | nih.gov |
| Factor Xa (FXa) | Effective direct cleavage of C3 | Generation of C3a | researchgate.net |
| Factor XIa (FXIa) | Cleavage of C3 | Generation of C3a | researchgate.net |
| Plasmin | Effective direct cleavage of C3 | Generation of C3a, T-cell mediated inflammation | researchgate.netmdpi.com |
Renal and Ocular Pathologies
Dysregulation of the alternative complement pathway, with C3 at its core, is a primary driver of a group of kidney diseases known as C3 glomerulopathies. nih.gov These conditions are characterized by the dominant deposition of C3 in the kidney glomeruli, leading to renal damage. nih.gov C3 glomerulopathy encompasses several subtypes, including dense deposit disease (DDD) and C3 glomerulonephritis (C3GN), which are distinguished by the patterns of deposits seen on electron microscopy. nih.gov The underlying causes often involve genetic mutations in complement genes (like C3, CFH, and CFI) or acquired autoantibodies that lead to overactivation of the C3 convertase. nih.gov Recurrence of C3 glomerulopathy after a kidney transplant is common and can occur within days or weeks, indicating the systemic nature of the complement dysregulation. mdpi.com
A strong link exists between renal and ocular pathologies driven by C3 dysregulation. The shared embryological origin and similar physiological characteristics of the glomerular basement membrane and Bruch's membrane in the eye make them susceptible to similar pathological processes. researchgate.net Patients with C3 glomerulopathies, particularly those with mutations in Complement Factor H (CFH), frequently develop retinal abnormalities. nih.gov The most common finding is the presence of drusen, which are yellowish deposits under the retina. nih.gov These drusen are identical in composition to the glomerular deposits found in the kidneys. nih.gov Over time, these ocular manifestations can lead to impaired night vision, retinal atrophy, and, in late stages, significant vision loss. nih.gov
Cancer Biology and Microenvironment Modulation
Complement C3 plays a multifaceted and often context-dependent role in cancer. It is increasingly recognized as a key modulator of the tumor microenvironment (TME), which comprises tumor cells, stromal cells, immune cells, and the extracellular matrix. cancer.gov The interaction between cancer cells and the surrounding TME is critical for tumor initiation, progression, and response to therapy. elifesciences.org
The complement system, including C3, can promote cancer progression through several mechanisms. It can regulate the TME to foster tumor growth, recurrence, and metastasis. nih.gov Furthermore, C3 and its downstream activation products can be associated with tumor immune evasion. This can occur through the promotion of dysfunctional T-cell phenotypes, which hinders the body's ability to mount an effective anti-tumor immune response. nih.gov This modulation of the TME by C3 highlights its potential as a therapeutic target to enhance the efficacy of immunotherapies. nih.govcholangio.ca
Metabolic Regulation and Cellular Homeostasis
Beyond its well-established role in extracellular immunity, C3 is involved in fundamental intracellular processes that regulate metabolism and maintain cellular homeostasis. An intracellular complement system, or "complosome," operates within cells, influencing survival and metabolic programming, particularly in immune cells like T cells. nih.gov
In human CD4+ T cells, C3 is activated intracellularly by the protease cathepsin L. This process generates C3a, which then signals through the intracellular C3a receptor (C3aR) located on lysosomes to sustain homeostatic T cell survival. nih.gov This intracellular pathway is distinct from the extracellular cascade and is essential for basic cell maintenance. Evidence suggests that in the absence of a functional extracellular C3 secretion mechanism, immune cells can still generate enough intracellular C3a to survive, but they cannot mount proper effector responses which require autocrine signaling via surface receptors. nih.gov
The engagement of complement receptors is also critical for regulating cellular metabolism. For T cells to become fully activated and proliferate, they must switch their metabolic programming from oxidative phosphorylation (OXPHOS) to aerobic glycolysis. Complement signaling appears to be a key part of this metabolic reprogramming. nih.gov Triggering the T cell receptor (TCR) along with co-stimulation from complement regulators enhances both OXPHOS and glycolysis, as well as increases the uptake of glucose and amino acids. nih.gov This indicates that C3 signaling is directly linked to the metabolic pathways that fuel immune cell function and homeostasis. In plants, C3 photosynthesis is the most common carbon fixation pathway, but some plants can switch to other metabolic pathways like CAM under stress to improve efficiency and maintain homeostasis. mdpi.com
Advanced Research Methodologies for C3 Investigations
Investigating the complex roles of C3 requires a diverse array of sophisticated research methodologies. These techniques range from high-resolution structural analyses to functional assays that measure its activity within complex biological systems.
Structural Biology Approaches (e.g., Cryo-EM, Molecular Docking)
Understanding the function of C3 and its interactions with other molecules at an atomic level is crucial. Structural biology provides the tools to visualize these intricate processes.
Cryo-electron microscopy (Cryo-EM): This powerful technique allows for the determination of high-resolution 3D structures of biological macromolecules in their near-native state. ucsf.edu For a large and flexible protein like C3 and its associated complexes (e.g., C3 convertase), cryo-EM is an invaluable tool. It involves flash-freezing purified protein complexes in a thin layer of ice and imaging them with an electron microscope. ucsf.edu Computational reconstruction then generates a 3D density map into which an atomic model can be built. youtube.com This approach can capture different conformational states of molecular machines, providing snapshots of how they function. ucsf.edu
Molecular Docking: This is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In C3 research, molecular docking can be used to model how C3b binds to Factor B to form the C3 convertase, or how inhibitors bind to C3 or its fragments. It is often used in conjunction with structural data from cryo-EM or X-ray crystallography to refine interaction models and understand the specific amino acid contacts that stabilize a complex. nih.govnih.gov
Functional Assays for Complement Activity
Hemolytic Assays: These are classic functional tests that measure the ability of the entire complement cascade to lyse antibody-sensitized red blood cells. creative-biolabs.com The CH50 assay, for example, assesses the classical pathway. Assays can be adapted to measure individual components by using sera depleted of a specific protein, such as C3. nih.govmerckmillipore.com The ability of a test sample to restore the hemolytic activity of C3-depleted serum provides a measure of functional C3. nih.gov
Enzyme-Linked Immunosorbent Assays (ELISAs): ELISAs are widely used to quantify the levels of C3 and its activation products (e.g., C3a, C3b). These assays use specific antibodies to capture and detect the target protein. They are crucial for monitoring complement activation in patient samples. nih.gov
Cell-Based Convertase Assays: More specialized assays reconstitute C3 and C5 convertase enzymes on cell surfaces or artificial matrices using purified complement components. nih.gov These models allow for detailed investigation into the formation, activity, and inhibition of these crucial enzymatic complexes, providing insights into the specific mechanisms of C3 activation and regulation. nih.govnih.gov
| Methodology | Principle | Application in C3 Research | Reference |
|---|---|---|---|
| Cryo-EM | 3D reconstruction of macromolecules from electron microscope images of vitrified samples. | Determining the high-resolution structure of C3 and its complexes (e.g., C3 convertase). | ucsf.edu |
| Molecular Docking | Computational simulation of protein-protein or protein-ligand interactions. | Predicting binding sites and interaction interfaces for C3b, inhibitors, and other regulators. | nih.gov |
| Hemolytic Assays | Measurement of complement-mediated lysis of red blood cells. | Assessing the overall functional activity of the complement pathways and the specific activity of C3. | creative-biolabs.com |
| ELISA | Immunodetection of specific proteins and their fragments using antibodies. | Quantifying levels of C3 and its activation products (C3a, C3b) in biological fluids. | nih.gov |
| Cell-Based Convertase Assays | Reconstitution of convertase enzymes on surfaces using purified components. | Studying the kinetics and regulation of C3 cleavage and C3b deposition in a controlled environment. | nih.gov |
Based on the information available, it is not possible to generate an article about a chemical compound specifically named "C3-005" as there is no public record or scientific literature that identifies or describes a compound with this designation. Extensive searches for "this compound" and related terms did not yield any relevant information regarding its chemical structure, properties, or research applications.
Therefore, the requested article with the provided detailed outline cannot be created. The outline presumes the existence of a body of research on "this compound," including its role in innate immunity, genetic manipulation studies, and proteomic analyses, which does not appear to be publicly available.
C3 005 As an Antimicrobial Agent: Research on Rna Polymerase Inhibition
Discovery and Characterization in Anti-Infective Research
C3-005 emerged from anti-infective research as a derivative of a hit compound, C3, which was initially identified through a pharmacophore model-based in silico screening process nih.govciteab.comresearchgate.net. The strategic modification involving a simple change from 2-aminobenzene to 3,4-dichlorobenzene led to the synthesis of this compound, which demonstrated a dramatically improved antimicrobial activity compared to its precursor C3 nih.govwikipedia.orgregulations.govamericanelements.com.
In preclinical antimicrobial studies, this compound, particularly when formulated into nanoparticle systems, has undergone thorough physicochemical characterization. Key parameters assessed include particle size, zeta potential, polydispersity index (PDI), and encapsulation efficiency (EE%) sigmaaldrich.comwikipedia.org. Further chemical characterization of this compound and its nanoparticle formulations has been performed using techniques such as differential scanning calorimetry (DSC) and Fourier transform infrared spectroscopy (FTIR), confirming the successful encapsulation of the compound sigmaaldrich.comwikipedia.org.
Mechanism of Action: Targeting Bacterial RNA Polymerase and Sigma Factors
The antimicrobial efficacy of this compound is rooted in its specific mechanism of action: the inhibition of the protein-protein interaction (PPI) between bacterial RNA polymerase (RNAP) and its sigma (σ) initiation factors nih.govciteab.comresearchgate.netwikipedia.orgregulations.govamericanelements.comsigmaaldrich.com. This interaction is fundamental for bacterial transcription and, consequently, for bacterial viability nih.govciteab.comresearchgate.netamericanelements.com.
Bacterial RNAP, while capable of RNA synthesis, requires sigma factors to initiate transcription at promoter regions, forming a holoenzyme americanelements.com. This compound directly interferes with this essential process by targeting the major binding site between the RNAP CH region and the sigma factors nih.govamericanelements.com. The molecular mechanism of this compound's inhibitory activity has been confirmed through in vitro assays, such as the split-luciferase assay nih.gov. Beyond inhibiting transcription initiation, this compound has been shown to exert a bactericidal effect at higher concentrations and to suppress ATP production in bacterial cells, a characteristic shared with established bacterial transcription inhibitors like rifampicin (B610482) citeab.com.
Formulation and Delivery Strategies in Preclinical Antimicrobial Studies
To optimize its therapeutic potential, this compound has been investigated for formulation into advanced delivery systems, particularly chitosan (B1678972) nanoparticles (CNPs), in preclinical antimicrobial studies sigmaaldrich.comwikipedia.org. This strategy aims to enhance the compound's antimicrobial properties and potentially improve its delivery to infection sites.
Encapsulation in Nanoparticle Systems (e.g., Chitosan Nanoparticles)
This compound has been successfully encapsulated within chitosan nanoparticles (CNPs) using the ionic gelation method sigmaaldrich.comwikipedia.org. The resulting this compound loaded CNPs exhibit specific physicochemical properties crucial for their function.
Table 1: Physicochemical Characteristics of this compound Loaded Chitosan Nanoparticles wikipedia.orgregulations.govsigmaaldrich.comwikipedia.org
| Characteristic | Value |
| Particle Size | 343.5 nm ± 1.3 |
| Zeta Potential | 29.8 ± 0.37 mV |
| Polydispersity Index (PDI) | 0.20 ± 0.03 |
| Encapsulation Efficiency (EE%) | 70% |
These characteristics, including a particle size suitable for biological systems and a positive zeta potential, contribute to the stability and potential cellular interaction of the nanoparticles. The high encapsulation efficiency indicates effective loading of this compound into the chitosan matrix wikipedia.orgregulations.govsigmaaldrich.comwikipedia.org.
Sustained Release Dynamics and Biological Implications (in vitro)
In vitro release studies have demonstrated that this compound loaded CNPs exhibit a sustained release pattern, which is desirable for prolonged therapeutic effects wikipedia.orgregulations.govsigmaaldrich.comwikipedia.org. The release profile shows an initial burst release, followed by a more gradual, sustained liberation of the compound. Specifically, approximately 23.5% of this compound was released within the first 6 hours, and the release extended to 45.3% after 48 hours at a pH of 7.4. This sustained release dynamic suggests that the nanoparticle formulation could maintain effective concentrations of this compound over an extended period, potentially reducing dosing frequency and improving therapeutic outcomes.
In Vitro Efficacy against Bacterial Pathogens (e.g., Streptococcus pneumoniae)
Research has demonstrated the significant in vitro efficacy of this compound against various bacterial pathogens, particularly Streptococcus pneumoniae, a bacterium responsible for numerous infections including pneumonia nih.govciteab.comresearchgate.netwikipedia.orgregulations.govamericanelements.comsigmaaldrich.comwikipedia.org.
This compound alone showed a dramatically improved antimicrobial activity against S. pneumoniae with a minimum inhibitory concentration (MIC) of 8 µg/mL, a substantial improvement compared to its precursor compound C3, which had an MIC of 256 µg/mL nih.govwikipedia.orgregulations.govamericanelements.com. When encapsulated in chitosan nanoparticles, this compound exhibited even higher antipneumococcal activity, with an MIC50 of 30 µg/ml for the this compound loaded CNPs, surpassing the activity of this compound alone and empty CNPs wikipedia.orgsigmaaldrich.comwikipedia.org.
The antimicrobial activity of this compound has also been assessed against a broader panel of clinically relevant Gram-positive bacterial pathogens. For instance, this compound demonstrated an MIC of 16 µg/mL against Group A Streptococcus (GAS) and Group B Streptococcus (GBS) strains citeab.com. Gram-positive bacteria generally showed higher responsiveness to the anti-sigma compound compared to Gram-negative pathogens, a phenomenon often attributed to differences in cell permeability and efflux mechanisms nih.gov.
Table 2: In Vitro Antimicrobial Activity of this compound nih.govciteab.comwikipedia.orgregulations.govamericanelements.com
| Compound/Formulation | Pathogen | MIC (µg/mL) |
| C3 | S. pneumoniae ATCC 49619 | 256 |
| This compound | S. pneumoniae | 8 |
| This compound loaded CNPs | S. pneumoniae | 30 (MIC50) |
| This compound | Group A Streptococcus | 16 |
| This compound | Group B Streptococcus | 16 |
Impact on Bacterial Virulence Factors (e.g., Hemolysis)
Beyond its direct antimicrobial effects, this compound has demonstrated a significant impact on bacterial virulence factors, notably the reduction of bacterial hemolysis wikipedia.orgregulations.govsigmaaldrich.comwikipedia.org. Hemolysis, the destruction of red blood cells, is a virulence mechanism employed by many bacterial pathogens, including Streptococcus pneumoniae, to acquire nutrients and evade host defenses.
Studies have shown that this compound, particularly when delivered via chitosan nanoparticles (C3-CNPs), leads to a concentration-dependent reduction in bacterial hemolysis wikipedia.orgregulations.govsigmaaldrich.comwikipedia.org. This effect was observed to be more pronounced with the C3-CNPs than with this compound alone wikipedia.orgregulations.govsigmaaldrich.comwikipedia.org. Furthermore, this compound has been found to attenuate S. pneumoniae toxin production more strongly than some existing classes of antibiotics nih.govciteab.comresearchgate.netregulations.govamericanelements.com. A significant reduction of post-culture toxin levels by this compound was observed when compared to untreated controls, with this compound demonstrating even greater toxin reduction than rifampicin in certain contexts nih.gov. This ability to mitigate virulence factors suggests that this compound could not only inhibit bacterial growth but also reduce the pathogenic impact of infections.
C3 Exoenzymes E.g., C3 05 : Pharmacological Tools for Rho Gtpase Modulation
Origin and Biochemical Properties of Clostridial C3 Toxins
The prototypical C3 exoenzyme, C3bot1, originates from Clostridium botulinum. researchgate.net Since its initial discovery, several other C3-like toxins have been identified in various bacterial species, including Clostridium limosum (C3lim), Bacillus cereus (C3cer), and Staphylococcus aureus (C3stau). researchgate.netnih.gov These toxins are single-chain proteins with a molecular weight of approximately 23.5 to 25 kDa. nih.govmdpi.com A key characteristic of C3 exoenzymes is their basic isoelectric point. nih.gov Unlike many other bacterial toxins, clostridial C3 toxins are typically devoid of a cell-binding and translocation domain, which limits their entry into many cell types. nih.govwikipedia.org However, they are efficiently internalized by specific cell types, such as monocytes and macrophages. frontiersin.org
| Property | Description |
| Origin | Primarily from Clostridium botulinum, with isoforms found in other bacteria like C. limosum, B. cereus, and S. aureus. researchgate.netnih.gov |
| Molecular Weight | Approximately 23.5 - 25 kDa. nih.govmdpi.com |
| Structure | Single-chain protein. nih.gov |
| Isoelectric Point | Basic (pI > 9). nih.gov |
| Cellular Uptake | Lacks a dedicated binding/translocation domain, but is internalized by specific cell types like monocytes/macrophages. nih.govwikipedia.orgfrontiersin.org |
Specificity and Mechanism of Rho GTPase ADP-Ribosylation
C3 exoenzymes exhibit a high degree of substrate specificity, selectively targeting the RhoA, RhoB, and RhoC isoforms within the Ras superfamily of small GTP-binding proteins. nih.govnih.gov The mechanism of action involves the transfer of an ADP-ribose moiety from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to a specific asparagine residue (Asn41) in the effector-binding domain of Rho proteins. mdpi.comnih.gov This covalent modification sterically hinders the interaction of Rho with its downstream effectors, thereby inactivating the GTPase without affecting its GTP-binding or hydrolysis activity. researchgate.net The inactivation of Rho proteins disrupts the signaling cascades that they regulate. researchgate.net
The enzymatic activity of C3 toxins is dependent on a highly conserved glutamate (B1630785) residue, which is critical for the NAD-glycohydrolase activity. wikipedia.org The specificity for RhoA, B, and C is a key feature that makes C3 exoenzymes powerful tools for studying the specific functions of these GTPases. researchgate.net
Applications in Cellular and Molecular Biology Research
The selective inhibition of Rho GTPases by C3 exoenzymes has made them indispensable in cellular and molecular biology research for dissecting a multitude of cellular processes. researchgate.netcreative-enzymes.com
C3 exoenzymes are widely used to elucidate the roles of RhoA, RhoB, and RhoC in various signaling pathways. nih.gov By specifically inactivating these proteins, researchers can observe the resulting cellular phenotypes and infer the functions of Rho-mediated signaling. This approach has been instrumental in understanding the involvement of Rho in regulating the actin cytoskeleton, cell cycle progression, and gene expression. mdpi.com For instance, the use of C3 was pivotal in the initial discovery that Rho signaling is linked to the organization of actin filaments in mammalian cells. frontiersin.org
One of the most well-documented effects of C3 exoenzyme treatment is the disruption of the actin cytoskeleton. embopress.org RhoA is a key regulator of the formation of contractile actin-myosin filaments known as stress fibers. frontiersin.org By ADP-ribosylating and inactivating RhoA, C3 exoenzymes lead to the disassembly of stress fibers and profound changes in cell morphology, often resulting in a rounded or "arborized" cellular appearance. frontiersin.orgembopress.org This has allowed for detailed studies on the molecular machinery that connects RhoA activation to the assembly and contractility of the actin cytoskeleton.
Monocytic cells, including macrophages, are particularly susceptible to C3 toxins. mdpi.comfrontiersin.org Research has demonstrated that C3-mediated inactivation of Rho in these cells leads to the inhibition of essential immune functions such as migration and phagocytosis. mdpi.comfrontiersin.org These findings suggest that Rho signaling is critical for the dynamic actin rearrangements required for these processes. The ability of C3 to modulate these functions has made it a valuable tool for studying the molecular basis of immune cell motility and pathogen engulfment. frontiersin.org
| Application | Cellular Process Investigated | Key Findings |
| Rho Signaling Pathways | Actin cytoskeleton regulation, cell cycle, gene expression. | C3 treatment helped establish the link between Rho signaling and actin filament organization. frontiersin.org |
| Stress Fiber Formation | Assembly and contractility of actin-myosin filaments. | C3-induced RhoA inactivation leads to the disassembly of stress fibers and changes in cell morphology. frontiersin.orgembopress.org |
| Cell Migration & Phagocytosis | Immune cell motility and pathogen engulfment in monocytic cells. | Inactivation of Rho by C3 inhibits migration and phagocytosis in macrophages. mdpi.comfrontiersin.org |
Preclinical Research on Neuroregeneration and Axonal Growth
Beyond its use in basic cell biology, C3 exoenzyme has been explored in preclinical research for its potential to promote neuroregeneration. In the central nervous system (CNS), RhoA activation after injury is a major inhibitor of axonal regrowth. nih.gov C3 transferase has been successfully applied in CNS lesion models to facilitate functional and morphological regeneration by inactivating this inhibitory RhoA signaling. nih.gov However, the effects of C3 on peripheral nerve regeneration are less clear, with some studies showing no significant positive impact in a growth-permissive environment. nih.gov Interestingly, some research suggests that C3 can also promote axonal and dendritic growth and branching in primary hippocampal neurons through a mechanism that is independent of its enzymatic activity. nih.gov
| Research Area | Focus | Notable Observations |
| Central Nervous System (CNS) | Overcoming RhoA-mediated inhibition of axonal regrowth after injury. | C3 has been shown to facilitate functional and morphological regeneration in CNS lesion models. nih.gov |
| Peripheral Nervous System (PNS) | Promoting axonal regeneration in a different neuronal environment. | Studies have shown limited positive effects of C3 on peripheral axon regeneration. nih.gov |
| Neuronal Growth (Enzyme-Independent) | Axonal and dendritic branching in cultured neurons. | C3 can increase axonal growth and branching in hippocampal neurons, independent of its ADP-ribosyltransferase activity. nih.gov |
Promotion of Neurite and Axonal Elongation
The activation state of the small GTPase Rho is a critical determinant in regulating axon growth and regeneration. nih.gov When Rho is in its active state, it can mediate growth cone collapse and inhibit neurite extension, particularly on inhibitory substrates present in the central nervous system (CNS). jneurosci.org The C3 ADP-ribosyltransferase (C3) from Clostridium botulinum is an exoenzyme that specifically inactivates Rho by ADP-ribosylation, making it a valuable tool for studying and promoting neuronal growth. nih.govjneurosci.org However, the native C3 enzyme has poor cell permeability, limiting its therapeutic and experimental applications. nih.gov
To overcome this limitation, recombinant C3-like chimeric proteins were developed, designed to cross the cell membrane through receptor-independent mechanisms. nih.gov Among several constructs, C3-05 was identified as a highly effective cell-permeable variant. nih.gov C3-05 is a modified version of the C3 exoenzyme, engineered by adding short transport peptides to its carboxyl-terminal, which facilitates its entry into cells. nih.govnih.gov
In vitro studies have demonstrated the efficacy of C3-05 in promoting neurite outgrowth. When tested in PC-12 cell cultures plated on growth-inhibitory substrates, C3-05 effectively stimulated the extension of neurites. nih.gov Its biological activity was further confirmed in primary neuronal cultures, where it also successfully promoted neurite outgrowth. nih.gov The mechanism of action involves the inactivation of intracellular Rho, which was verified by observing the disassembly of actin stress fibers and focal adhesion complexes in treated fibroblasts. nih.gov Further research on sensory neurons derived from adult rat dorsal root ganglia (DRG) showed that a membrane-permeable C3 transferase produced a statistically significant increase in axonal growth, enhancing the total axonal length by 43% and the number of axonal branch points by 36%. frontiersin.org
| Cell Type | Substrate | Observed Effect of C3-05/Permeable C3 | Reference |
|---|---|---|---|
| PC-12 Cells | Growth Inhibitory | Stimulated neurite outgrowth | nih.gov |
| Primary Neuronal Cultures | Not Specified | Promoted neurite outgrowth | nih.gov |
| Fibroblasts | Not Specified | Caused disassembly of actin stress fibers and focal adhesions | nih.gov |
| Adult Rat DRG Sensory Neurons | Permissive | Increased total axonal length and number of branch points | frontiersin.org |
| Primary Retinal Neurons | Myelin-Associated Glycoprotein (MAG) & Myelin | Overcame growth inhibition and allowed neurite extension | jneurosci.org |
Efficacy in Optic Nerve Regeneration Models (in vivo, non-human)
The potential of C3-05 to promote axonal regeneration has been evaluated in in vivo models of CNS injury. nih.gov Specifically, its efficacy was tested in adult rats following an optic nerve microlesion, a model that allows for the study of axon regrowth in the inhibitory environment of the mature CNS. nih.gov
In these non-human models, a single intraocular application of C3-05 to the retinal ganglion cell (RGC) bodies was shown to promote axon regeneration through the lesion site in the optic nerve. nih.gov Quantitative analysis revealed a significantly higher number of regenerating axons past the lesion in C3-05-treated animals compared to control groups. nih.gov This effect was observed at both two and four weeks post-injury. nih.gov For instance, at four weeks, a significant increase in axons was measured at distances of 50, 100, and 250 µm beyond the lesion site in the C3-05 group. nih.gov
While the treatment successfully increased the number of regenerating axons, studies suggest that a single application does not lead to sustained, long-distance growth over extended periods. nih.gov The average length of the longest axons in treated optic nerves did not show a significant difference between the two-week and four-week time points, indicating that the initial promotion of regeneration did not continue indefinitely without further intervention. nih.gov
| Time Post-Lesion | Distance Past Lesion Site | Outcome in C3-05 Treated Group vs. Control | Reference |
|---|---|---|---|
| 2 Weeks | 50, 100, 250 µm | Significantly more axons growing past the lesion | nih.gov |
| 4 Weeks | 50, 100, 250 µm | Significantly more axons growing past the lesion | nih.gov |
| 2 vs. 4 Weeks | Average length of longest axon | No significant difference detected | nih.gov |
Cellular Uptake Mechanisms in Different Cell Types
A primary obstacle for the pharmacological use of the native C3 exoenzyme is its inability to freely cross the cell membrane. nih.gov To address this, C3-05 was engineered as a chimeric protein specifically designed for enhanced cellular permeability. nih.gov
The mechanism of uptake for C3-05 is based on its structural modification, which involves the addition of short transport peptides to the carboxyl-terminus of the C3 protein. nih.gov This design facilitates entry into the cell via a receptor-independent pathway. nih.gov This allows the protein to be delivered into the cytoplasm of various cell types, where it can then inactivate its target, the Rho GTPase. nih.gov
The successful intracellular delivery of C3-05 has been experimentally verified in different cell types, including neuronal cells and fibroblasts. nih.gov Researchers have employed methods such as Western blotting and immunocytochemistry to confirm the presence of the C3 protein inside treated cells, thereby validating the efficacy of the transport peptide in mediating cellular uptake. nih.gov This cell-permeable characteristic is fundamental to the biological activity of C3-05 in both in vitro and in vivo settings. nih.govnih.gov
Compound and Protein Index
| Name | Type |
| C3-005 (C3-05) | Recombinant Cell-Permeable C3 Exoenzyme |
| C3 Exoenzyme | Bacterial Protein (ADP-ribosyltransferase) |
| C3-07 | Recombinant Cell-Permeable C3 Exoenzyme |
| Rho (Rho GTPase) | Protein (Small GTP-binding protein) |
| Myelin-Associated Glycoprotein (MAG) | Protein (Neurite growth inhibitor) |
| SDF-1α | Protein (Stromal cell-derived factor-1 alpha) |
Dis C3 5 : a Molecular Probe in Bioenergetics and Membrane Potential Studies
Application as an Extrinsic Potential-Sensitive Probe
diS-C3-(5) functions as a voltage-sensitive dye by distributing across biological membranes in a manner dependent on the transmembrane potential nih.gov. As a cationic dye, it accumulates within hyperpolarized compartments, leading to a phenomenon known as self-quenching of its fluorescence thermofisher.comnih.gov. Conversely, upon membrane depolarization, the dye is released from the membrane into the extracellular or aqueous space, resulting in an increase in its fluorescence intensity caymanchem.comnih.gov. This change in fluorescence signal provides a quantitative readout of membrane potential alterations.
The utility of diS-C3-(5) has been demonstrated across diverse cellular and vesicular systems. For instance, it has been successfully employed to monitor transmembrane potential changes in human myeloid leukemia cells, where valinomycin-induced potassium gradients were used for calibration nih.govresearchgate.net. Similarly, studies on bacterial cells, such as Escherichia coli and Rhodospirillum rubrum, have utilized diS-C3-(5) to assess transmembrane potential variations in response to changes in potassium ion concentration, exhibiting a linear relationship between fluorescence intensity and membrane potential researchgate.net. Its application extends to red blood cells and various membrane vesicle preparations, highlighting its versatility as a probe for studying membrane bioenergetics psu.edunih.govnih.gov.
Interaction with Biological Membranes (e.g., Mitochondria)
The interaction of diS-C3-(5) with biological membranes is central to its function as a potential probe. Being a lipophilic cation, the dye readily permeates lipid bilayers, and its distribution is governed by the electrochemical potential across the membrane nih.govtandfonline.com. Studies on dipalmitoylphosphatidylcholine (DPPC) liposomes indicate that diS-C3-(5) molecules are incorporated into "defects" within the lipid bilayers, even in quasicrystalline and liquid crystalline states scispace.com.
While highly effective as a probe, the interaction of diS-C3-(5) with biological membranes, particularly mitochondria, requires careful consideration. Research has shown that diS-C3-(5) can permeate the mitochondrial membrane and its distribution reflects the transmembrane potential nih.gov. However, at certain concentrations, diS-C3-(5) has been observed to exert inhibitory effects on mitochondrial function. Specifically, it can inhibit mitochondrial respiration and oxidative phosphorylation, potentially acting at Complex I (NADH dehydrogenase) of the respiratory chain and as an uncoupler nih.govcore.ac.ukresearchgate.net.
Furthermore, diS-C3-(5) can induce structural and functional changes in isolated mitochondria. At higher concentrations (e.g., 50 µM), it can accelerate mitochondrial oxygen consumption, reflecting the induction of the mitochondrial permeability transition (PT), which can lead to the release of cytochrome c researchgate.net. Conversely, at lower concentrations (e.g., 5 µM), it may inhibit PT induced by low concentrations of Ca²⁺ researchgate.net. The dye can also cause mitochondrial swelling in the absence of inorganic phosphate (B84403) researchgate.net. These findings underscore the importance of optimizing dye concentrations in experimental designs to minimize potential artifacts from its direct effects on membrane integrity and bioenergetic processes core.ac.uk.
The equilibrium partitioning of diS-C3-(5) between aqueous and lipid phases is a critical aspect of its behavior. Quantitative methods have been developed to estimate the partition constants of the probe in membrane suspensions.
Table 1: Partition Constants of diS-C3-(5) in Membrane Suspensions
| Membrane System | Ionic Strength | Partition Constant (K) | Reference |
| Sarcoplasmic Reticulum (SR) Vesicles | Low (0.3 mol/L sucrose) | (1.15 ± 0.04) x 10⁷ | sav.sk |
| Sarcoplasmic Reticulum (SR) Vesicles | High (0.15 mol/L KCl) | (6.12 ± 0.07) x 10⁵ | sav.sk |
| Azolectin Liposome Suspension | High ionic strength | (3.4 ± 0.2) x 10⁷ | sav.sk |
| Egg Lecithin Vesicle Suspension | Not specified | (2.37 ± 0.43) x 10⁶ | scispace.com |
Spectroscopic Techniques for Characterization of Probe Interactions
Spectroscopic techniques, primarily fluorescence-based methods, are indispensable for characterizing the interactions of diS-C3-(5) with biological membranes and for quantifying membrane potential changes.
Fluorescence Spectroscopy: The fundamental principle relies on the change in fluorescence intensity and spectral properties of diS-C3-(5) upon its redistribution and aggregation in response to membrane potential. The dye exhibits excitation/emission maxima typically around 622 nm and 670 nm, respectively caymanchem.com. Upon cellular hyperpolarization, diS-C3-(5) enters cells, leading to a shift in emission maximum to 688 nm and a decrease in fluorescence intensity due to self-quenching caymanchem.com. Conversely, depolarization causes the dye to exit cells, increasing its fluorescence intensity caymanchem.com.
Synchronous Excitation Spectroscopy: This advanced fluorescence technique has proven valuable in distinguishing between diS-C3-(5) fluorescence originating from the cell-associated compartment and that from the supernatant nih.govresearchgate.net. This distinction is crucial for accurate interpretation of membrane potential signals, as the spectral properties of the dye can vary depending on its environment (e.g., bound to membrane vs. free in solution) psu.eduscispace.com. For instance, cell-associated fluorescence can be observed at excitation (λexc) 690 nm and emission (λem) 710 nm, while supernatant fluorescence can be selectively monitored at λexc = 630 nm and λem = 650 nm nih.govresearchgate.net.
Time-Resolved Fluorescence Spectroscopy: This technique provides insights into the kinetic aspects of diS-C3-(5) interaction with membranes and its response mechanism to potential changes. It has revealed that the fluorescence decay profiles of diS-C3-(5) in membranes can be resolved into multiple exponentials, reflecting the potential-dependent partitioning of the dye among various sites with different fluorescence lifetimes researchgate.netnih.govnih.gov. The mechanism of the potential-sensitive response of diS-C3-(5) involves several reaction steps, including binding, reorientation, dimerization, and translocation nih.gov.
Table 2: Kinetic Parameters of diS-C3-(5) Interaction with Membranes
| Reaction Step | Time Constant (approx.) | Reference |
| Binding | 6 milliseconds | nih.gov |
| Reorientation | 30 milliseconds | nih.gov |
| Dimerization | < 10 nanoseconds | nih.gov |
| Translocation | 1 second | nih.gov |
Absorption spectroscopy is also employed to assess dye binding to membranes and to monitor the aggregation state of the dye molecules psu.eduscispace.com. Changes in absorption spectra can indicate shifts from an "aqueous" position (e.g., λmax = 647 nm) to a "membrane" position (e.g., λmax = 666 nm) upon increasing lipid concentration, reflecting the partitioning of the dye into the membrane scispace.com.
The calibration of optical signals from diS-C3-(5) in terms of known membrane potential values is often achieved by inducing diffusion potentials using ionophores like valinomycin (B1682140) in media with varying potassium concentrations psu.eduresearchgate.netnih.govresearchgate.net. This allows for a quantitative correlation between the observed fluorescence changes and the underlying membrane potential.
Other C3 Designated Compounds in Academic Research
Isoxazole (B147169) Derivatives: Investigation of 5-Lipoxygenase Inhibition and Antioxidant Potential (e.g., Compound C3)
In a study investigating isoxazole derivatives, a compound designated as C3 was evaluated for its ability to inhibit the 5-lipoxygenase (5-LOX) enzyme and for its antioxidant properties. nih.govresearchgate.netsigmaaldrich.comnih.gov The 5-LOX enzyme is a key player in the biosynthesis of pro-inflammatory leukotrienes. nih.govresearchgate.netsigmaaldrich.comnih.gov Compound C3 was identified as the most potent antioxidant in the tested series, showing significant dose-dependent free radical scavenging activity against DPPH. nih.govresearchgate.netnih.gov It also exhibited notable 5-LOX inhibitory activity. nih.govresearchgate.net
Table 2: Biological Activity of Isoxazole Derivative C3
| Activity Assay | IC50 Value (µM) |
| 5-LOX Inhibition | 8.47 |
| Antioxidant (DPPH) | 10.96 |
IC50 represents the concentration required to achieve 50% inhibition. nih.govresearchgate.netnih.gov
Indole-3-carbaldehyde Semicarbazone Derivatives: Antibacterial Activity Studies (e.g., Compound 3, referred to as C3)
A series of indole-3-carbaldehyde semicarbazone derivatives were synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. eurjchem.commdpi.com Within this series, compound 3, 2-((5-methoxy-1H-indol-3-yl)methylene)hydrazinecarboxamide, was tested but found to be relatively less active against the selected bacterial strains compared to other derivatives in the same study. eurjchem.com
Table 3: Antibacterial Activity (MIC in µg/mL) of Indole (B1671886) Derivative 3
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | >500 |
| Bacillus subtilis | >500 |
| Pseudomonas aeruginosa | >500 |
| Escherichia coli | >500 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium.
5H-dibenzo[b,f]azepine-5-carboxamide Derivatives: Anti-Protease and Antioxidant Activity (e.g., Compound C3)
In a study focused on synthesizing derivatives of 5H-dibenzo[b,f]azepine-5-carboxamide (carbamazepine), a compound labeled C3 was assessed for its anti-protease and antioxidant activities. kfupm.edu.sa The research highlighted that compound C3 exhibited prominent anti-protease potential, specifically targeting trypsin. kfupm.edu.sa Furthermore, the synthesized compounds, including C3, showed significant antioxidant capabilities. kfupm.edu.sa In the rank order of activity, C3 was the second most potent anti-protease agent and the leading antioxidant among the derivatives tested. kfupm.edu.sa
Future Research Directions and Methodological Advancements
Emerging Areas in Complement C3 Research
The landscape of complement C3 research is rapidly evolving, with several exciting areas of investigation coming to the forefront. A significant push is being made toward the development of small-molecule inhibitors targeting C3. nih.govresearchgate.net These offer potential advantages over larger biologic drugs, such as lower production costs, reduced immunogenicity, and more flexible administration options. nih.gov One prominent example is the compstatin family of cyclic peptides, which bind to C3 and prevent its cleavage. nih.govresearchgate.net Analogs of compstatin, like pegcetacoplan (formerly APL-2), have already seen clinical success, validating C3 as a druggable target. nih.govlambris.com The success of pegcetacoplan has opened doors for exploring C3 inhibition in a wider range of chronic diseases characterized by C3 dysregulation, including renal, ocular, and neuroinflammatory conditions. lambris.com
Another emerging area is the exploration of intracellular C3 and its role in immune cell function. Understanding the distinct functions of extracellular versus intracellular C3 is crucial for developing more targeted therapies. nih.gov Furthermore, research is expanding to understand the intricate crosstalk between C3 and other biological pathways , which could lead to combination therapies that are more effective than targeting C3 alone. researchgate.net There is also growing interest in tissue-specific modulation of C3, aiming to deliver therapeutic effects directly to affected organs while minimizing systemic side effects. patsnap.com
The therapeutic potential of C3 inhibition is being investigated in a broad spectrum of diseases, including:
C3 glomerulopathy (C3G) and other renal disorders. researchgate.netnih.gov
Age-related macular degeneration (AMD) and other ocular diseases. patsnap.com
Paroxysmal nocturnal hemoglobinuria (PNH) . nih.gov
COVID-19-related hyper-inflammation . elifesciences.orghsr.it
Challenges and Opportunities in Studying Diverse C3-Related Chemical Entities
Despite the promise of C3-targeted therapies, significant challenges remain in the study and development of new chemical entities. A primary hurdle is the high plasma concentration and rapid turnover rate of C3 , which makes achieving and maintaining therapeutic levels of an inhibitor difficult. nih.gov The complex and multifaceted nature of C3's interactions with numerous other proteins presents another challenge, as inhibitors must be highly specific to avoid off-target effects. nih.gov
Historically, there has been skepticism in the immunology community regarding the feasibility of long-term C3 inhibition due to concerns about increased susceptibility to infections . lambris.com However, the clinical experience with drugs like pegcetacoplan is helping to address these concerns, suggesting that a therapeutic window exists where complement-mediated pathology can be controlled without unacceptable infection risk. nih.govlambris.com
The development of small-molecule inhibitors faces its own set of challenges, including the need to disrupt large protein-protein interaction surfaces. nih.gov However, this also presents an opportunity for innovative drug design, such as the use of cheminformatics and parallel docking screens to identify novel binding sites and inhibitor scaffolds. nih.gov The diversity of complement-driven diseases also presents an opportunity for the development of a range of inhibitors with different profiles, tailored to specific conditions. amyndas.com
| Challenge | Opportunity |
| High plasma concentration and rapid turnover of C3. nih.gov | Development of long-acting formulations and delivery systems. |
| Complex protein-protein interaction network of C3. nih.gov | Design of highly specific inhibitors to minimize off-target effects. |
| Potential for increased infection risk with systemic inhibition. lambris.com | Defining therapeutic windows and exploring tissue-targeted inhibition. patsnap.com |
| Difficulty in disrupting large protein-protein interaction surfaces with small molecules. nih.gov | Utilizing advanced computational methods for rational drug design. nih.gov |
| Heterogeneity of complement-mediated diseases. amyndas.com | Developing a diverse portfolio of C3 inhibitors for personalized medicine. |
Development of Novel Research Tools and Methodologies
Advancements in research tools and methodologies are crucial for overcoming the challenges in C3-targeted drug development and for exploring new frontiers in complement biology. One area of significant progress is the development of novel assays to measure complement activation . For instance, a modified assay for measuring the C3dg fragment, a breakdown product of C3, has shown superiority to conventional C3 measurements in diagnosing systemic lupus erythematosus. frontiersin.org
The development of new probes for detecting C3 deposition on surfaces is also enhancing our ability to study complement activation in real-time. An antibody-independent probe derived from a staphylococcal protein allows for the accurate measurement of complement fixation on bacterial surfaces, which was previously hindered by technical limitations. nih.govbath.ac.uk Furthermore, novel methods for real-time analysis of the interaction between C3b, factor H, and factor I are providing new insights into the regulation of the alternative pathway and its role in diseases like AMD. nih.gov
These advanced tools are not only facilitating a deeper understanding of the complement system but are also proving invaluable in the preclinical and clinical development of new C3 inhibitors. They allow for a more precise assessment of a drug's mechanism of action and its effects on complement activity in vivo. elifesciences.org
Q & A
Q. How should researchers design experiments to assess C3-005’s cytotoxicity in different cell lines?
- Methodological Answer : Use standardized cell viability assays (e.g., MTT or ATP-based assays) with triplicate technical replicates. Include positive controls (e.g., cisplatin) and negative controls (untreated cells). Calculate CC50 values using dose-response curves and nonlinear regression models. Ensure consistency in cell culture conditions (e.g., passage number, media composition) to minimize variability. For this compound, prior studies report CC50 values of 63.82 ± 9.32 μM (HepG2) and 76.65 ± 11.37 μM (A549), which can serve as benchmarks . Reproducibility requires full documentation of protocols, including incubation times and compound solubilization methods .
Q. What criteria should guide the formulation of research questions about this compound’s mechanism of action?
- Methodological Answer : Align questions with gaps in existing literature (e.g., unresolved pathways or contradictory findings). Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) or PICO (Population, Intervention, Comparison, Outcome). For example: “How does this compound’s inhibition of RNA polymerase-sigma factor interactions compare to existing inhibitors in reducing bacterial toxin release?” Avoid overly broad questions; instead, focus on testable hypotheses, such as dose-dependent effects on virulence factors .
Q. How can researchers ensure reproducibility when replicating cytotoxicity studies for this compound?
- Methodological Answer : Adopt open-science practices: share raw data, statistical code, and detailed protocols (e.g., cell seeding density, assay plate types). Use authenticated cell lines from repositories like ATCC. Cross-validate results with orthogonal methods (e.g., flow cytometry for apoptosis alongside viability assays). Disclose batch-to-batch variability in compound purity, as impurities >1% can skew results .
Q. What strategies are effective for conducting literature reviews on this compound’s biochemical interactions?
- Methodological Answer : Use systematic search strings in databases like PubMed or SciFinder (e.g., “this compound” AND (“RNA polymerase” OR “Sigma factor”)). Prioritize peer-reviewed articles over preprints. Track citation networks via tools like Connected Papers. Critically evaluate conflicting data—for instance, discrepancies in cytotoxicity between cell lines may reflect differences in membrane permeability or metabolic activity .
Q. How should researchers design surveys or questionnaires to collect secondary data on this compound’s applications?
- Methodological Answer : Use structured, closed-ended questions (e.g., Likert scales) to quantify expert opinions on this compound’s potential. Pilot-test the questionnaire with a small cohort to identify ambiguities. Ensure anonymity to reduce response bias. For example: “On a scale of 1–5, how novel is this compound’s mechanism compared to existing antibiotics?” .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s cytotoxicity data across cell lines or experimental models?
- Methodological Answer : Perform meta-analysis of existing data to identify confounding variables (e.g., assay type, exposure duration). Use sensitivity analysis to weigh factors like cell line genetic drift or compound stability. For instance, the higher CC50 in A549 vs. HepG2 cells may reflect differential expression of efflux pumps or detoxification enzymes. Validate hypotheses via CRISPR knockouts of suspected resistance genes .
Q. What advanced methodologies validate this compound’s target engagement with bacterial RNA polymerase-sigma factor complexes?
- Methodological Answer : Employ biophysical techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity. Pair with structural methods (cryo-EM or X-ray crystallography) to visualize interaction sites. Compare results to negative controls (e.g., inactive analogs). Functional validation via transcription inhibition assays in Streptococcus pneumoniae cultures is critical .
Q. How can multi-omics approaches elucidate this compound’s off-target effects in eukaryotic cells?
- Methodological Answer : Integrate transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify dysregulated pathways. Use pathway enrichment tools (e.g., DAVID, Metascape) to prioritize high-impact targets. Validate findings with siRNA knockdowns or pharmacological inhibitors. For example, mitochondrial toxicity observed in HepG2 cells could be linked to oxidative stress markers like ROS levels .
Q. What statistical methods address variability in this compound’s in vivo vs. in vitro efficacy data?
- Methodological Answer : Apply mixed-effects models to account for inter-subject variability in animal studies. Use bootstrap resampling to estimate confidence intervals for in vitro IC50 values. Compare pharmacokinetic parameters (e.g., bioavailability, half-life) to reconcile discrepancies. Bayesian hierarchical models are useful for pooling data from heterogeneous studies .
Q. How can researchers model the long-term evolutionary resistance risks of this compound in bacterial populations?
- Methodological Answer : Use continuous culture systems (e.g., morbidostats) to simulate prolonged this compound exposure under sublethal concentrations. Sequence resistant mutants via whole-genome sequencing to identify resistance-conferring mutations. Pair with computational models (e.g., population genetics simulations) to predict resistance spread in clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
